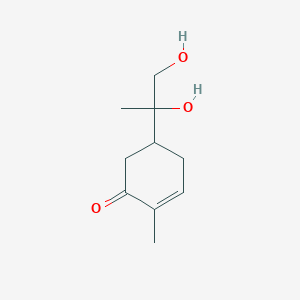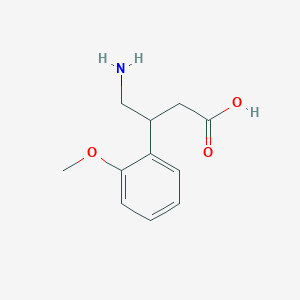![molecular formula C17H19Cl2N3O2 B13560836 2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13560836.png)
2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7400,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is a complex organic compound with a unique tricyclic structure It is characterized by its phenyl group and the presence of both oxygen and nitrogen atoms within its tricyclic framework
Métodos De Preparación
The synthesis of 2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the phenyl group and the ethan-1-amine moiety. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tricyclic core or the phenyl group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{6-Phenyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride stands out due to its unique tricyclic structure and the presence of both oxygen and nitrogen atoms. Similar compounds include other tricyclic amines and phenyl-substituted tricyclic compounds. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19Cl2N3O2 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-(3-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-7-6-17-19-13-10-15-16(22-9-8-21-15)11-14(13)20(17)12-4-2-1-3-5-12;;/h1-5,10-11H,6-9,18H2;2*1H |
Clave InChI |
ZWYNQGCSPIENDW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)CCN)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


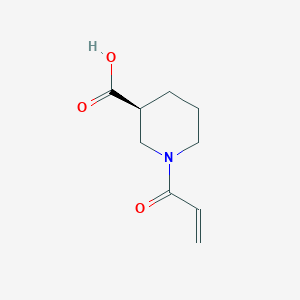
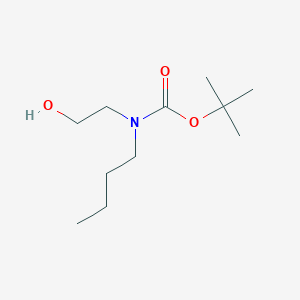
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)



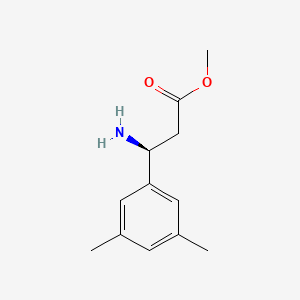
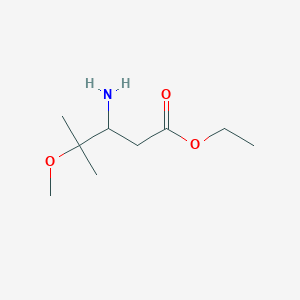

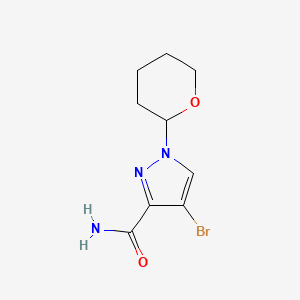
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)

